molecular formula C22H12F3N5O3 B12989090 6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile

6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile

Cat. No.: B12989090
M. Wt: 451.4 g/mol
InChI Key: FOICDWXUWBKCNP-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[d]oxazole ring, followed by the construction of the pyrazolo[1,5-a]pyrimidine core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the aromatic rings .

Scientific Research Applications

6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H12F3N5O3

Molecular Weight

451.4 g/mol

IUPAC Name

6-(4-methoxy-1,3-benzoxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-5-carbonitrile

InChI

InChI=1S/C22H12F3N5O3/c1-32-13-8-5-9-14-17(13)28-20(33-14)16-12(10-26)27-19-15(11-6-3-2-4-7-11)18(22(23,24)25)29-30(19)21(16)31/h2-9,29H,1H3

InChI Key

FOICDWXUWBKCNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(O2)C3=C(N=C4C(=C(NN4C3=O)C(F)(F)F)C5=CC=CC=C5)C#N

Origin of Product

United States

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